molecular formula C25H29N3O6S B2690354 ethyl 2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate CAS No. 422288-92-4

ethyl 2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate

Cat. No.: B2690354
CAS No.: 422288-92-4
M. Wt: 499.58
InChI Key: IDYZFIZNCBALNC-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its biological activity, and a 3,4-dimethoxyphenyl group, which is often associated with pharmacological properties.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinazolinone core and 3,4-dimethoxyphenyl group suggest potential as a pharmacologically active agent, possibly in the treatment of cancer, inflammation, or neurological disorders.

    Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets associated with its activity.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and an appropriate nucleophile.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with an appropriate thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The 3,4-dimethoxyphenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4-dimethoxyphenyl acetate: Similar in structure but lacks the quinazolinone core.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6: Contains the 3,4-dimethoxyphenyl group but differs in other structural aspects.

Properties

IUPAC Name

ethyl 2-[3-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-4-34-23(30)16-35-25-27-19-8-6-5-7-18(19)24(31)28(25)14-12-22(29)26-13-11-17-9-10-20(32-2)21(15-17)33-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYZFIZNCBALNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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